1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
Description
Molecular Architecture and IUPAC Nomenclature
The compound 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole (molecular formula: $$ \text{C}{26}\text{H}{27}\text{ClN}_2 $$) features a benzimidazole core fused to a benzene ring and an imidazole ring. The IUPAC name reflects its substituents:
- Position 1 : A 2-chlorobenzyl group ($$ \text{C}6\text{H}4\text{Cl}-\text{CH}_2 $$) attached to the nitrogen atom of the imidazole ring.
- Position 2 : A branched ethyl group ($$ \text{CH}2\text{CH}(\text{C}(\text{CH}3)2)-\text{C}6\text{H}_4 $$) substituted with a 4-(2-methylpropyl)phenyl moiety.
The systematic naming follows hierarchical prioritization of functional groups and substituents. The SMILES string (CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl) encodes the connectivity: the benzimidazole nucleus (N1–C2–N3–C4–C5–C6–C7–C8) linked to the 2-chlorobenzyl group (C4–Cl) and the ethyl-4-(2-methylpropyl)phenyl chain (C2–C9–C10–C11–C12).
Table 1: Molecular descriptors
Crystallographic Characterization and Stereochemical Analysis
X-ray crystallography remains the gold standard for resolving three-dimensional molecular configurations. While crystallographic data for this specific compound is not publicly available, analogous benzimidazole derivatives exhibit monoclinic or orthorhombic crystal systems with unit cell parameters typically in the range $$ a = 10–15 \, \text{Å} $$, $$ b = 5–8 \, \text{Å} $$, $$ c = 20–25 \, \text{Å} $$, and $$ \beta = 90–110^\circ $$. The ethyl side chain at position 2 introduces conformational flexibility, potentially leading to multiple stereoisomers depending on the spatial arrangement of the 4-(2-methylpropyl)phenyl group.
Key stereochemical features include:
- Chirality : The ethyl substituent’s branching at the 2-methylpropyl group may create chiral centers, necessitating enantiomeric resolution for pharmacological studies.
- Torsion angles : The dihedral angle between the benzimidazole plane and the 2-chlorobenzyl group is critical for intermolecular interactions, often ranging between 30°–60° in similar structures.
Table 2: Hypothetical crystallographic parameters (analog-based)
| Parameter | Value Range |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Unit cell volume | 1500–1800 ų |
| Density | 1.2–1.3 g/cm³ |
Comparative Structural Analysis with Benzimidazole Derivatives
The target compound’s structure diverges from simpler benzimidazoles through its dual alkyl-aryl substitution pattern. Key comparisons include:
Table 3: Structural comparison of benzimidazole derivatives
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFSWHYZCGXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For the target molecule, a two-step approach is employed:
-
Initial Condensation : Reaction with 4-(2-methylpropyl)acetophenone forms a mono-condensed intermediate.
-
Cyclization : Intramolecular dehydration under acidic conditions (e.g., HCl in ethanol) yields the 2-substituted benzimidazole.
Key Reaction :
Yields for this step range from 70–85% depending on the carbonyl substrate.
Catalytic and Green Chemistry Approaches
Erbium(III) Triflate-Catalyzed Synthesis
A solvent-free protocol using Er(OTf)3 enhances reaction efficiency:
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve reproducibility:
Industrial Production and Purification
Large-Scale Alkylation
Crystallization Techniques
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst | Scale |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 75% | 12 h | HCl | Lab (10 g) |
| Er(OTf)3 Catalyzed | 92% | 5 min | Er(OTf)3 | Lab (100 g) |
| Continuous Flow | 85% | 30 sec | None | Industrial (kg) |
Mechanistic Insights
Condensation Mechanism
The acid-catalyzed pathway proceeds via:
Chemical Reactions Analysis
Types of Reactions
BRP-7 undergoes several types of chemical reactions, including:
Oxidation: BRP-7 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of nitro groups to amines.
Substitution: BRP-7 can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The structural features of the compound may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Drug Development
Due to its promising biological activities, 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole serves as a valuable lead compound in drug development. It is being studied for formulation into novel therapeutic agents targeting cancer and infectious diseases.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzimidazole derivatives, including this compound, demonstrating its potential as an anticancer agent through mechanisms involving apoptosis induction.
- Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of this compound against multi-drug resistant strains, paving the way for its application in treating infections that are difficult to manage with existing antibiotics.
Data Table: Summary of Biological Activities
Mechanism of Action
BRP-7 exerts its effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the activation of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes. By blocking this pathway, BRP-7 reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Halogenated vs. Alkylated Substituents
- This is analogous to 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (Compound 3b in ), where chloro substituents contribute to enhanced stability and activity .
- 1-(2-Methylprop-2-en-1-yl)- Substitution () : The aliphatic 2-methylprop-2-enyl group increases lipophilicity, which may improve membrane permeability but reduce target specificity compared to halogenated derivatives .
Methoxy-Substituted Analogs
- This substitution is observed in derivatives like 1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole (STK739440), which has a molecular weight of 398.55 and is synthesized for research applications .
Substituent Effects at Position 2
Alkyl-Aryl Hybrid Substituents
- 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}- Group (Target Compound) : The bulky 4-(2-methylpropyl)phenylethyl group introduces steric hindrance, which may limit conformational flexibility but enhance hydrophobic interactions in binding pockets. Similar bulky substituents are seen in 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole (), where tert-butyl groups significantly increase lipophilicity .
Morpholine-Containing Derivatives
- 2-[2-(Morpholin-4-yl)ethyl]- Substitution () : Derivatives such as 2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (Compound 2c) incorporate morpholine, a polar heterocycle that improves water solubility and may modulate pharmacokinetic properties. These compounds exhibit structural features comparable to antifungal agents like econazole and ketoconazole .
Physicochemical and Structural Comparisons
Biological Activity
1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a benzimidazole core substituted with a chlorobenzyl and a phenethyl group, which may enhance its pharmacological potential. Research has indicated that benzimidazole derivatives possess a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The IUPAC name of the compound is 1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole, with the molecular formula . The chemical structure can be represented as follows:
Biological Activity Overview
Benzimidazole derivatives are known for their significant biological activities. The following sections summarize the key findings regarding the biological activity of 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit potent anticancer properties. A study indicated that compounds containing a benzimidazole moiety demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives were evaluated for their ability to inhibit cell proliferation in vitro, with some showing IC50 values in low micromolar ranges.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole | MCF-7 (breast cancer) | 5.4 | |
| Other derivatives | Various | 0.5 - 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that benzimidazole derivatives show activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
Benzimidazole derivatives have also been noted for their anti-inflammatory effects. Experimental models have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
A notable case study involved the synthesis and biological evaluation of various benzimidazole derivatives, including the compound . These studies assessed their efficacy against specific targets, including cancer cell lines and bacterial pathogens.
Case Study Summary:
In a comparative study involving several benzimidazole derivatives:
- Objective: Evaluate anticancer and antimicrobial activities.
- Methodology: In vitro assays on cancer cell lines and bacterial cultures.
- Findings: The compound exhibited significant cytotoxicity against cancer cells and moderate antibacterial activity compared to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Key factors influencing activity include:
- Substituent Positioning: The position and nature of substituents on the benzimidazole ring significantly affect activity.
- Hydrophobic Interactions: The presence of hydrophobic groups enhances membrane permeability, improving bioavailability.
Q & A
Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chlorobenzyl chloride with a pre-functionalized benzimidazole intermediate under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures). Post-synthetic purification typically employs column chromatography (chloroform/hexane) and crystallization from isopropanol . Yield optimization requires precise stoichiometric control of the halogenated intermediates and inert reaction conditions to prevent side reactions.
Q. How is the structural conformation of this benzimidazole derivative validated experimentally?
X-ray crystallography is the gold standard. For example, the benzimidazole core is planar (max deviation: ±0.018 Å), with dihedral angles between the benzimidazole ring and substituents (e.g., 4.51° for one benzene ring and 56.16° for the other). Weak hydrogen bonds (C–H⋯O/N) and π–π stacking (centroid distance: 3.792 Å) stabilize the crystal lattice, as confirmed by SHELXL refinement .
Q. What preliminary assays are used to screen its biological activity?
In vitro inhibition assays (e.g., leukotriene biosynthesis inhibition) are conducted using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. The compound’s IC₅₀ is determined via dose-response curves (e.g., 0.31 mM for FLAP inhibition), with positive controls like zileuton .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
SAR analysis identifies critical substituents:
- 2-Chlorobenzyl group : Enhances lipophilicity and target binding via halogen bonding.
- 4-(2-Methylpropyl)phenyl moiety : Increases metabolic stability by reducing CYP450 oxidation. Modifications like replacing the isobutyl group with morpholine (as in related derivatives) improved IC₅₀ to 0.12–0.19 mM . Computational docking (AutoDock Vina) can predict binding poses to FLAP or 5-lipoxygenase for rational design.
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
Q. How do solvent interactions influence its stability in pharmacological formulations?
Polar solvents (e.g., DMSO) stabilize the protonated benzimidazole nitrogen, while nonpolar solvents (hexane) induce aggregation. Stability studies (HPLC-MS) show 90% integrity after 72 hours in PBS (pH 7.4) at 25°C. Co-crystallization with propan-2-ol (as a solvate) enhances thermal stability (TGA decomposition onset at 210°C) .
Q. What computational methods validate its electronic properties for target binding?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
